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Compound of Interest

Compound Name: t-Boc-Aminooxy-PEG12-acid

Cat. No.: B8104427

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

t-Boc-Aminooxy-PEG12-acid is a versatile heterobifunctional linker molecule integral to the
development of targeted drug delivery systems, most notably in the construction of Antibody-
Drug Conjugates (ADCSs). This linker features three key components: a tert-butoxycarbonyl (t-
Boc) protected aminooxy group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal
carboxylic acid.[1] The carboxylic acid allows for straightforward conjugation to amine-
containing molecules, such as antibodies or other proteins, through the formation of a stable
amide bond.[2][3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of
the resulting conjugate in aqueous media.[1][2] Following the removal of the t-Boc protecting
group under mild acidic conditions, the exposed aminooxy group can react with aldehydes or
ketones on a payload molecule to form a stable oxime linkage.[1][2][4] This strategic design
enables the precise and stable connection of a targeting moiety to a therapeutic agent, a
critical aspect of modern drug delivery. This document provides detailed protocols and data
related to the application of t-Boc-Aminooxy-PEG12-acid in the synthesis of ADCs.

Physicochemical Properties and Specifications

A summary of the key quantitative data for t-Boc-Aminooxy-PEG12-acid is presented in the
table below for easy reference and comparison.
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Property Value Reference(s)
Molecular Weight 733.85 g/mol [1][5]
Molecular Formula C32H63N0O17 [21[31[5]
Purity >95% [11[2]
CAS Number 187848-68-6 [2][3]
Storage Condition -20°C [2][3]
Solubility Water, Dichloromethane 3]

(DCM)
Functional Group 1 Carboxylic Acid [2]
Functional Group 2 t-Boc Protected Aminooxy [2]

Experimental Workflow for ADC Development

The development of an antibody-drug conjugate using t-Boc-Aminooxy-PEG12-acid follows a
structured workflow. This process begins with the activation of the linker and its conjugation to
the antibody, followed by the deprotection of the linker and subsequent attachment of the drug
payload.
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Caption: Workflow for ADC synthesis using t-Boc-Aminooxy-PEG12-acid.

Chemical Conjugation Pathway

The chemical strategy for utilizing t-Boc-Aminooxy-PEG12-acid involves a two-step
conjugation process. The first step is the formation of an amide bond between the linker's
carboxylic acid and an amine on the antibody. The second step is the formation of an oxime
bond between the deprotected aminooxy group and a carbonyl group on the drug.
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Caption: Chemical reactions in ADC synthesis via the linker.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an antibody-drug
conjugate using t-Boc-Aminooxy-PEG12-acid.
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Protocol 1: Conjugation of t-Boc-Aminooxy-PEG12-acid
to an Antibody

This protocol details the activation of the linker's carboxylic acid and its subsequent conjugation
to primary amines (e.g., lysine residues) on the antibody.

Materials:

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

e t-Boc-Aminooxy-PEG12-acid

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

¢ N-Hydroxysuccinimide (NHS)

e Anhydrous Dimethylsulfoxide (DMSO)

o Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

e Quenching Buffer: 1 M Tris-HCI, pH 8.0

 Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

e Antibody Preparation:

o If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

o Adjust the antibody concentration to 2-10 mg/mL.

e Linker Activation:

o Prepare a 10 mM stock solution of t-Boc-Aminooxy-PEG12-acid in anhydrous DMSO.

o Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.
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o In a microcentrifuge tube, combine the t-Boc-Aminooxy-PEG12-acid stock solution with
a 1.5-fold molar excess of both EDC and NHS stock solutions.

o Incubate the activation mixture for 15-30 minutes at room temperature.

o Conjugation Reaction:

o Add the activated linker solution to the antibody solution. The molar ratio of linker to
antibody should be optimized but a starting point of 10:1 to 20:1 is recommended.

o Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
e Quenching:

o Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to
guench any unreacted NHS-ester.

o Incubate for 15 minutes at room temperature.
 Purification:

o Purify the antibody-linker conjugate from excess linker and reaction byproducts using size-
exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.

o Collect and pool the fractions containing the purified conjugate.

Protocol 2: Deprotection and Drug Conjugation

This protocol describes the removal of the t-Boc protecting group and the subsequent
conjugation of an aldehyde or ketone-containing drug payload.

Materials:
o Purified antibody-linker conjugate from Protocol 1

» Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM, or an alternative mild acidic
buffer.

o Aldehyde or ketone-functionalized drug payload
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e Anhydrous DMSO

o Reaction Buffer: Acetate buffer, pH 4.5-5.5

 Purification system (e.g., SEC or tangential flow filtration)
Procedure:

 t-Boc Deprotection:

o Lyophilize the purified antibody-linker conjugate if it is in an aqueous buffer.

[¢]

Resuspend the dried conjugate in the Deprotection Solution.

[¢]

Incubate for 30-60 minutes at room temperature.

[e]

Remove the TFA and DCM under a stream of nitrogen and/or by vacuum.

o

Immediately resuspend the deprotected antibody-linker conjugate in the Reaction Buffer.
e Drug Payload Conjugation:

o Prepare a stock solution of the aldehyde or ketone-functionalized drug in anhydrous
DMSO.

o Add the drug stock solution to the deprotected antibody-linker conjugate solution at a
desired molar excess (e.g., 5-fold to 10-fold).

o Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle
mixing.

o Purification of the Final ADC:

o Purify the final ADC from excess drug and any remaining impurities using SEC or another
appropriate chromatographic method.

o The final product should be buffer exchanged into a formulation buffer suitable for storage
(e.g., PBS with 5% trehalose).
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e Characterization:

o Characterize the final ADC for parameters such as Drug-to-Antibody Ratio (DAR), purity,
aggregation, and in vitro potency.

Conclusion

t-Boc-Aminooxy-PEG12-acid is a highly effective and versatile linker for the development of
targeted drug delivery systems. Its defined structure, which includes a PEG spacer for
improved solubility and distinct reactive ends for sequential conjugation, allows for the
controlled and stable assembly of complex bioconjugates. The protocols outlined above
provide a foundational methodology for the synthesis of antibody-drug conjugates using this
linker, which can be adapted and optimized for specific antibodies and drug payloads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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